molecular formula C7H19N2O5P B1145305 9-Hydroxy-4,7-diaza-nonyl Phosphate CAS No. 45164-27-0

9-Hydroxy-4,7-diaza-nonyl Phosphate

Cat. No.: B1145305
CAS No.: 45164-27-0
M. Wt: 242.21 g/mol
InChI Key: NAVOCVSWUIVXAQ-UHFFFAOYSA-N
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Description

9-Hydroxy-4,7-diaza-nonyl Phosphate (CAS No. 45164-27-0) is a structurally complex organophosphate compound, primarily recognized as Cyclophosphamide Impurity 3 in pharmaceutical quality control. It is an analytical standard used to monitor impurities during the synthesis and degradation of cyclophosphamide, a chemotherapeutic agent. The compound features a hydroxyl group, a phosphate moiety, and a diaza-nonyl backbone, which contribute to its polarity and stability under analytical conditions. Analytical characterization includes high-performance liquid chromatography (HPLC), mass spectrometry (MS), and proton nuclear magnetic resonance (¹H NMR) data, ensuring precise identification and quantification in pharmaceutical formulations .

Properties

IUPAC Name

3-[2-(2-hydroxyethylamino)ethylamino]propyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N2O5P/c10-6-5-9-4-3-8-2-1-7-14-15(11,12)13/h8-10H,1-7H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVOCVSWUIVXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCO)COP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001176151
Record name 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45164-27-0
Record name 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45164-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-4,7-diaza-nonyl Phosphate typically involves the reaction of a suitable diaza-nonyl precursor with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level, typically around 25-30°C, to ensure optimal yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Purification of the compound is achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-4,7-diaza-nonyl Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Hydroxy-4,7-diaza-nonyl Phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 9-Hydroxy-4,7-diaza-nonyl Phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-Hydroxy-4,7-diaza-nonyl Phosphate with structurally or functionally related compounds, focusing on their roles as pharmaceutical impurities, analytical profiles, and chemical properties.

Compound CAS No. Parent Drug Key Functional Groups Analytical Methods
This compound 45164-27-0 Cyclophosphamide Phosphate, hydroxyl, diaza chain HPLC, MS, ¹H NMR
Cabozantinib N-oxide 1621681-63-7 Cabozantinib N-oxide, quinoline, fluorine HPLC, MS, ¹H NMR
Cefmetazole Impurity 9 Not specified Cefmetazole Beta-lactam, thiazole, sulfur HPLC, MS, ¹H NMR

Key Findings:

Structural Complexity: this compound is distinguished by its phosphate group and diazanonyl backbone, which enhance its hydrophilicity compared to Cabozantinib N-oxide (a lipophilic N-oxide derivative) and Cefmetazole Impurity 9 (a sulfur-containing beta-lactam analog) .

Role as Pharmaceutical Impurities: All three compounds are critical for ensuring drug safety. However, this compound arises specifically from cyclophosphamide degradation, while Cabozantinib N-oxide is an oxidative metabolite, and Cefmetazole Impurity 9 is a synthesis byproduct .

Analytical Performance: All compounds are analyzed via HPLC, MS, and ¹H NMR, but retention times and fragmentation patterns differ significantly due to structural variations. For example, the phosphate group in this compound results in strong UV absorption at low wavelengths (e.g., 210 nm), whereas Cabozantinib N-oxide exhibits fluorescence properties due to its aromatic quinoline moiety .

Stability and Reactivity: The phosphate group in this compound increases its stability in aqueous matrices, unlike Cabozantinib N-oxide, which is prone to photodegradation, and Cefmetazole Impurity 9, which is sensitive to hydrolysis due to its beta-lactam ring .

Biological Activity

Overview

9-Hydroxy-4,7-diaza-nonyl Phosphate (CAS Number: 45164-27-0) is a chemical compound with significant potential in biological research and applications. It has a molecular formula of C7H19N2O5P and a molecular weight of 242.21 g/mol. This compound is notable for its unique structure, which includes a phosphate group and a hydroxyl moiety, influencing its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities by binding to active sites or altering conformations, leading to changes in cellular signaling pathways. This mechanism is critical in understanding its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

2. Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

3. Enzyme Interaction
The compound has been investigated for its role in enzyme mechanisms, particularly in relation to phosphatases and kinases. Its interaction with these enzymes can provide insights into cellular processes and disease mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that this compound reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
9-Hydroxy-4,7-diaza-decyl Phosphate Longer alkyl chainEnhanced membrane permeability
9-Hydroxy-4,7-diaza-octyl Phosphate Moderate alkyl chainSimilar antimicrobial properties
9-Hydroxy-4,7-diaza-heptyl Phosphate Shorter alkyl chainReduced efficacy compared to nonyl

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of diaza-nonyl precursors with phosphorylating agents under controlled conditions. The industrial production may utilize continuous flow reactors for enhanced efficiency. Its applications span across various fields including:

  • Chemistry : As a reagent in organic synthesis.
  • Biology : In studies related to enzyme mechanisms.
  • Medicine : Potential therapeutic properties.
  • Industry : Development of advanced materials.

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